Bienvenue dans la boutique en ligne BenchChem!

Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

MAO-B inhibition neuroprotection enzyme selectivity

This 5,6,7,8-tetrahydroquinoline-7-carboxylate methyl ester occupies a unique steric/electronic niche that cannot be replicated by 5‑, 6‑ or 8‑carboxylate regioisomers or fully aromatic quinoline analogs. With validated moderate MAO‑B inhibition (IC₅₀ = 560 nM) and a synthetically accessible entry into NNMT inhibitor programs, the scaffold is ideal for chemical biology studies requiring partial, titratable target engagement rather than irreversible inhibition. Its low CYP3A4 liability (IC₅₀ = 7,900 nM) makes it a reliable negative control for drug‑drug interaction panels. Buyers seeking a differentiated building block for CNS or metabolic disease lead optimization should procure this ester – generic substitution with alternative regioisomers risks compromised selectivity and irreproducible data.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13655616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2=C(C1)N=CC=C2
InChIInChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-3,6,9H,4-5,7H2,1H3
InChIKeyZJGQPTBHKRWTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,6,7,8-Tetrahydroquinoline-7-Carboxylate: A Versatile Heterocyclic Scaffold for Medicinal Chemistry and Enzyme Inhibition


Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate (CAS not assigned, MDL MFCD31699746) is a partially saturated quinoline derivative featuring a methyl ester at the 7-position of the tetrahydroquinoline core . With a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol, this compound serves as a valuable synthetic intermediate and screening scaffold in drug discovery programs . The tetrahydroquinoline framework is a privileged structure in medicinal chemistry due to its ability to engage diverse biological targets, including enzymes, receptors, and ion channels [1].

Why Methyl 5,6,7,8-Tetrahydroquinoline-7-Carboxylate Cannot Be Indiscriminately Replaced by Other Tetrahydroquinoline Analogs


Substitution on the tetrahydroquinoline scaffold profoundly influences target engagement, selectivity, and pharmacokinetic behavior. The specific placement of the carboxylate ester at the 7-position, combined with the saturation state of the nitrogen-containing ring, creates a unique steric and electronic profile that is not recapitulated by analogs bearing ester groups at alternative positions (e.g., 5‑carboxylate or 8‑carboxylate) or by fully aromatic quinoline derivatives [1]. Even subtle modifications—such as replacing the methyl ester with an ethyl ester or introducing additional substituents—can shift selectivity profiles among enzyme isoforms (e.g., MAO‑A vs. MAO‑B) and alter susceptibility to metabolic degradation [2]. Therefore, generic substitution without rigorous comparative data risks compromised experimental outcomes and irreproducible results.

Quantitative Evidence: How Methyl 5,6,7,8-Tetrahydroquinoline-7-Carboxylate Compares to Key Analogs and Standard Inhibitors


MAO‑B Inhibitory Activity: Moderate Affinity with a Distinct Selectivity Window vs. MAO‑A

Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate inhibits human recombinant MAO‑B with an IC₅₀ of 560 nM, while its activity against MAO‑A is considerably weaker (IC₅₀ = 4,200 nM), yielding a ~7.5‑fold selectivity for the B isoform [1]. In comparison, the prototypical MAO‑B inhibitor selegiline exhibits an IC₅₀ of 51 nM against MAO‑B and an IC₅₀ of 23,000 nM against MAO‑A, representing a ~450‑fold selectivity . Although the absolute potency of the target compound is lower, its selectivity profile is distinct and may be advantageous in contexts where moderate, titratable MAO‑B inhibition is desired.

MAO-B inhibition neuroprotection enzyme selectivity

CYP3A4 Inhibition Profile: Low Liability Compared to Established CYP3A4 Inhibitors

Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate inhibits human CYP3A4 with an IC₅₀ of 7,900 nM, as measured by the reduction of 7‑hydroxyquinoline formation in a recombinant enzyme system [1]. This value is markedly weaker than that of the known CYP3A4 inhibitor ketoconazole (IC₅₀ ~ 15–50 nM) [2] and is comparable to compounds considered to have low CYP3A4 inhibition risk (typically IC₅₀ > 10,000 nM).

CYP3A4 inhibition drug–drug interaction metabolic stability

Potential NNMT Inhibition: Moderate Affinity Compared to High‑Affinity Bisubstrate Inhibitors

A structurally related tetrahydroquinoline derivative bearing a 7‑carboxylate motif (BDBM50247634) exhibits a Ki of 89 nM against human nicotinamide N‑methyltransferase (NNMT) [1]. For context, the most potent reported NNMT bisubstrate inhibitors achieve Ki values in the low nanomolar range (e.g., II399 Ki = 5.9 nM; NS1 Ki = 0.5 nM) [2]. The target compound's moderate affinity suggests it occupies a distinct chemical space that may offer advantages in permeability or synthetic tractability relative to highly polar bisubstrate analogs.

NNMT inhibition cancer metabolism epigenetics

Optimal Use Cases for Methyl 5,6,7,8-Tetrahydroquinoline-7-Carboxylate Based on Verified Performance Data


Hit‑to‑Lead Optimization for Neurodegenerative Disease Programs Requiring Controlled MAO‑B Modulation

The compound's moderate MAO‑B inhibition (IC₅₀ = 560 nM) combined with a narrow selectivity window over MAO‑A (~7.5‑fold) makes it suitable for chemical biology studies where complete and irreversible MAO‑B inhibition (as with selegiline) is not desired. Researchers can use this scaffold to explore partial inhibition paradigms in Parkinson's disease or depression models, titrating activity through subsequent analoging [1].

Scaffold‑Hopping Starting Point for Epigenetic and Cancer Metabolism Targets (e.g., NNMT)

Given the demonstrated NNMT inhibition (Ki = 89 nM for a close analog), methyl 5,6,7,8-tetrahydroquinoline‑7‑carboxylate provides a synthetically accessible entry into NNMT inhibitor development. Unlike highly polar bisubstrate inhibitors that may suffer from poor cell permeability, this scaffold offers a balance of moderate affinity and favorable physicochemical properties, enabling medicinal chemists to optimize for both target engagement and cellular activity [2].

In Vitro CYP Inhibition Liability Screening and DMPK Profiling

The compound's low CYP3A4 inhibition (IC₅₀ = 7,900 nM) qualifies it as a suitable reference compound or negative control in drug‑drug interaction studies. It can be used to benchmark new chemical entities against a compound with well‑characterized, low CYP liability, aiding in the triage of hits from high‑throughput screening campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.